

# A Comparative Guide to $^{13}\text{C}$ NMR Chemical Shifts of Methyl 2-butynoate Derivatives

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## Compound of Interest

Compound Name: Methyl 2-butynoate

Cat. No.: B1360289

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This guide provides a comparative analysis of the  $^{13}\text{C}$  NMR chemical shifts for **methyl 2-butynoate** and its derivatives. The data presented herein is intended to serve as a valuable resource for the structural elucidation and characterization of this important class of organic compounds. By comparing the spectral data of various substituted **methyl 2-butynoate** analogues, researchers can gain insights into the electronic effects of different functional groups on the chemical environment of the carbon atoms within the molecule.

## Performance Comparison: $^{13}\text{C}$ NMR Chemical Shifts

The  $^{13}\text{C}$  NMR chemical shifts of **methyl 2-butynoate** and its derivatives are sensitive to the nature of the substituent at the C-4 position. This sensitivity allows for the detailed analysis of structure-property relationships. Below is a compilation of experimental  $^{13}\text{C}$  NMR data for **methyl 2-butynoate** and selected derivatives, as well as related butanoate compounds for comparison. The data is presented in deuterated chloroform ( $\text{CDCl}_3$ ), a common solvent for NMR spectroscopy.

Compound Name	C-1 (C=O)	C-2 (C≡)	C-3 (≡C)	C-4	OCH3	Other Carbons
Methyl 2-butynoate	~154	~72	~89	~4	~52	
Ethyl 2-butynoate	~154	~72	~90	~4	-	OCH2: ~61, CH3: ~14
Methyl 4-chloro-2-butynoate	~152	~78	~78	~28	~53	
Methyl 4-hydroxy-2-butynoate	~154	~75	~87	~50	~53	
Methyl Butanoate	~174	36.1	18.4	13.6	51.4	

Note: Chemical shifts are reported in ppm ( $\delta$ ) relative to tetramethylsilane (TMS). The exact values can vary slightly depending on the experimental conditions.

## Experimental Protocols

The following is a generalized, representative experimental protocol for the acquisition of  $^{13}\text{C}$  NMR spectra for **methyl 2-butynoate** derivatives.

### 1. Sample Preparation:

- **Sample Purity:** Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
- **Concentration:** Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).[\[1\]](#) The higher concentration is generally preferred for  $^{13}\text{C}$  NMR due to its lower sensitivity compared to  $^1\text{H}$  NMR.[\[2\]](#)

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

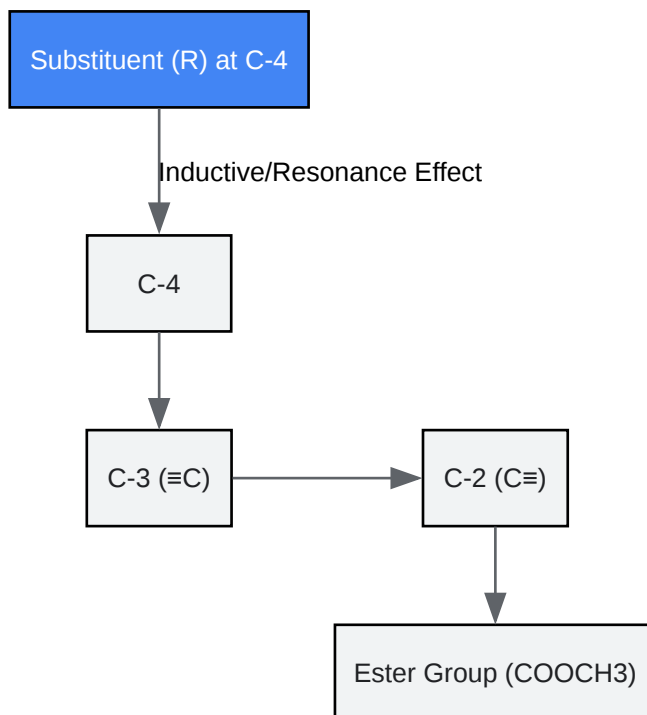
## 2. NMR Data Acquisition:

- Spectrometer: The data is typically acquired on a Bruker DPX-300 spectrometer or an equivalent instrument.
- Nucleus: Observe the  $^{13}\text{C}$  nucleus.
- Solvent: Use deuterated chloroform ( $\text{CDCl}_3$ ). The residual solvent peak can also be used as a secondary reference.
- Acquisition Mode: Acquire the spectrum using a standard proton-decoupled pulse sequence.
- Temperature: Maintain a constant temperature, typically  $25^\circ\text{C}$ , during the acquisition.
- Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

## Visualizing Substituent Effects

The electronic nature of the substituent at the C-4 position significantly influences the chemical shifts of the acetylenic carbons (C-2 and C-3). This effect can be visualized as a signaling pathway where the substituent modulates the electron density along the carbon chain.

## Influence of Substituents on Acetylenic Carbon Chemical Shifts



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Caption: Substituent effects on the chemical shifts of acetylenic carbons.

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## References

- 1. scribd.com [scribd.com]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
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